3-(2-Cyclohexylethoxy)azetidine
Overview
Description
3-(2-Cyclohexylethoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclohexylethoxy)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often utilize microwave irradiation and solid support systems to enhance reaction efficiency and yield . The use of electrocatalytic intramolecular hydroamination and nickel-catalyzed Suzuki cross-coupling reactions are also explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclohexylethoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, oxides, and reduced derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(2-Cyclohexylethoxy)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexylethoxy)azetidine involves its ability to undergo ring-opening reactions due to the significant ring strain. This reactivity allows it to interact with various molecular targets and pathways, making it a valuable compound in medicinal chemistry . The polar nitrogen atom in the azetidine ring plays a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring with similar reactivity but less steric hindrance.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.
Uniqueness
3-(2-Cyclohexylethoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in drug discovery and polymerization .
Properties
IUPAC Name |
3-(2-cyclohexylethoxy)azetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-2-4-10(5-3-1)6-7-13-11-8-12-9-11/h10-12H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJNIZTXBCLCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303466 | |
Record name | 3-(2-Cyclohexylethoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-65-2 | |
Record name | 3-(2-Cyclohexylethoxy)azetidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Cyclohexylethoxy)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.